

# A Technical Guide to (S)-2-Amino-3-cyclohexylpropan-1-ol

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## Compound of Interest

Compound Name: (S)-2-Amino-3-cyclohexylpropan-1-ol

Cat. No.: B159691

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of **(S)-2-amino-3-cyclohexylpropan-1-ol**, a chiral amino alcohol widely utilized as a key building block in synthetic organic chemistry and drug development. It details the compound's chemical identity, physicochemical properties, synthesis methodologies, and significant applications, with a focus on its role in the preparation of therapeutic agents.

## Chemical Identity and Properties

**(S)-2-Amino-3-cyclohexylpropan-1-ol** is a chiral compound valued for its bifunctional nature, containing both a primary amine and a primary alcohol. This structure makes it a versatile intermediate in the synthesis of complex molecular targets.

## IUPAC Name and Synonyms

- Systematic IUPAC Name: (2S)-2-amino-3-cyclohexylpropan-1-ol
- Common Synonyms: 3-Cyclohexyl-L-alaninol, (S)-(+)-2-Amino-3-cyclohexyl-1-propanol[1]
- CAS Number: 131288-67-0

## Physicochemical Data

The key physical and chemical properties of **(S)-2-amino-3-cyclohexylpropan-1-ol** and its common hydrochloride salt are summarized in the table below for easy reference and comparison.

Property	Value (Free Base)	Value (Hydrochloride Salt)
Molecular Formula	C <sub>9</sub> H <sub>19</sub> NO[2][3]	C <sub>9</sub> H <sub>20</sub> ClNO[1]
Molecular Weight	157.25 g/mol [3][4]	193.71 g/mol [1][5]
Appearance	White or light yellow crystal[2]	Solid[6]
Melting Point	Not available	230 °C (dec.)[5]
Boiling Point	282.7 °C at 760 mmHg (Predicted)	Not available
Density	0.984 g/cm <sup>3</sup> (Predicted)	Not available
Optical Activity	Not available	[α] <sup>20</sup> /D +2.6° (c=1 in methanol) [5]
pKa	12.86 ± 0.10 (Predicted)[3]	Not applicable
Storage Temperature	2-8°C, Sealed in dry, Keep in dark place[3]	Not specified

## Applications in Drug Development

The primary application of **(S)-2-amino-3-cyclohexylpropan-1-ol** in the pharmaceutical industry is as a chiral intermediate. Its specific stereochemistry and functional groups are crucial for building the core structures of complex active pharmaceutical ingredients (APIs).

Its most notable use is in the synthesis of renin inhibitors, a class of drugs used to treat hypertension.[1][5] The cyclohexyl side chain serves as a hydrophobic P1 substituent that can fit into the S1 binding pocket of the renin enzyme, while the amino alcohol backbone provides a scaffold for further molecular elaboration.

## Synthesis Methodology

**(S)-2-Amino-3-cyclohexylpropan-1-ol** is most commonly synthesized via the chemical reduction of its parent amino acid, 3-Cyclohexyl-L-alanine.[2] This approach preserves the stereochemical integrity of the chiral center. While various reducing agents can be employed, methods involving borane complexes are particularly effective for the direct reduction of the carboxylic acid moiety to a primary alcohol.

## Representative Experimental Protocol: Reduction of 3-Cyclohexyl-L-alanine

The following protocol is a representative procedure adapted from a well-established method for the reduction of  $\alpha$ -amino acids using a borane-methyl sulfide (BMS) complex. This method is highly effective for non-polar amino acids like 3-Cyclohexyl-L-alanine.

Disclaimer: This is a representative protocol and has not been optimized for this specific substrate. Appropriate risk assessments and small-scale trials should be conducted before scaling up.

Materials:

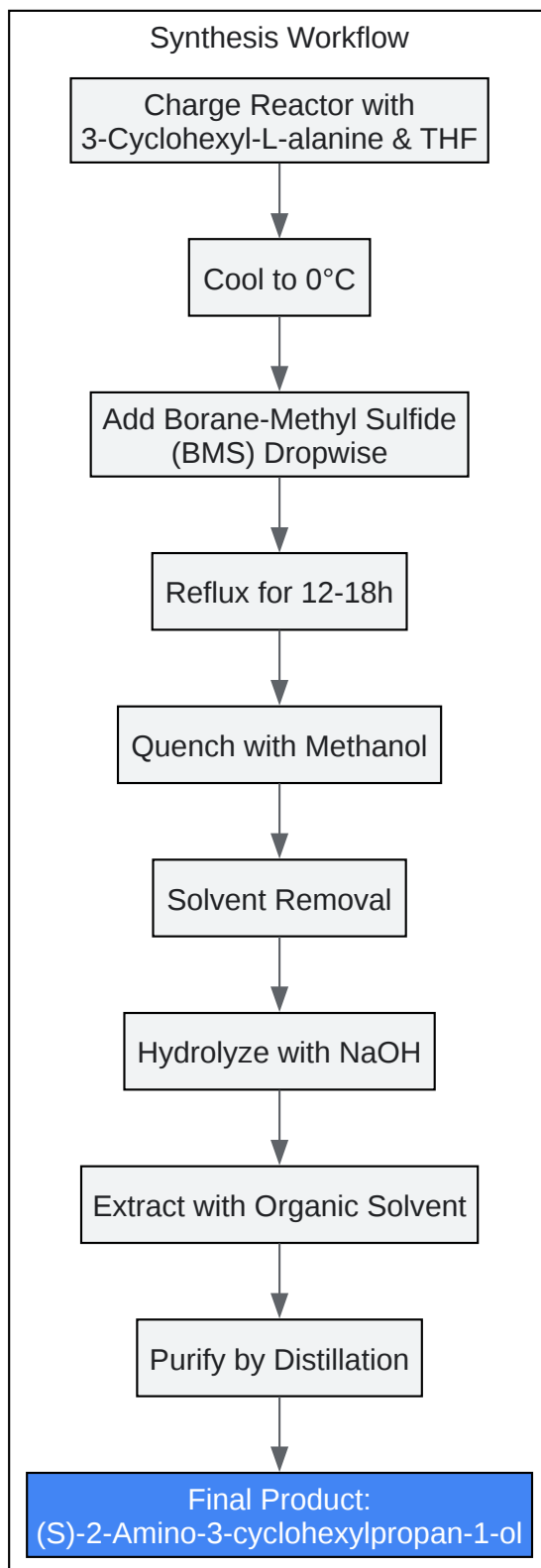
- 3-Cyclohexyl-L-alanine
- Anhydrous Tetrahydrofuran (THF)
- Borane-methyl sulfide complex (BMS, ~10 M in THF)
- Methanol (MeOH)
- 6 M Sodium Hydroxide (NaOH)
- Potassium Carbonate ( $K_2CO_3$ )
- Anhydrous Sodium Sulfate ( $Na_2SO_4$ )
- Chloroform ( $CHCl_3$ ) or Dichloromethane ( $CH_2Cl_2$ )

Procedure:

- **Reaction Setup:** A multi-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is dried in an oven and allowed to cool under a stream of dry nitrogen.
- **Reagent Charging:** The flask is charged with 3-Cyclohexyl-L-alanine (1.0 eq.) and anhydrous THF. The resulting suspension is stirred.
- **Reduction:** The suspension is cooled to 0°C in an ice bath. Borane-methyl sulfide complex (approx. 1.1 eq.) is added dropwise via syringe over 1-2 hours, maintaining the internal temperature below 5°C. Hydrogen gas evolution will be observed.
- **Reaction Progression:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 12-18 hours. The reaction progress can be monitored by TLC or LC-MS.
- **Quenching:** The reaction is cooled to 0°C, and methanol is added slowly and cautiously to quench the excess borane complex until gas evolution ceases.
- **Solvent Removal:** The solvent (THF, methanol, and dimethyl sulfide) is removed under reduced pressure using a rotary evaporator.
- **Hydrolysis:** The resulting residue is dissolved in 6 M aqueous NaOH and refluxed for 4 hours to hydrolyze any borate ester intermediates.
- **Workup and Extraction:** The mixture is cooled and saturated with solid potassium carbonate to reduce the solubility of the product in the aqueous layer. The aqueous phase is then extracted multiple times with chloroform or dichloromethane.
- **Drying and Concentration:** The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude amino alcohol.
- **Purification:** The crude product can be purified by vacuum distillation or crystallization to afford **(S)-2-amino-3-cyclohexylpropan-1-ol** as a solid.

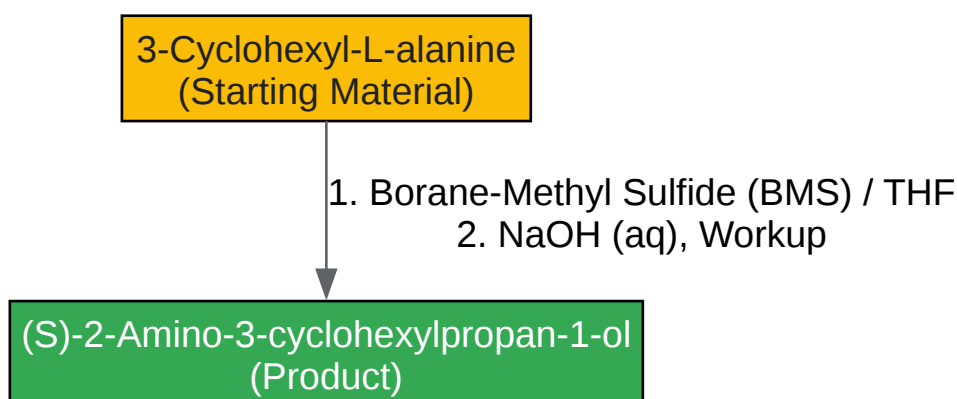
## Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and the key chemical transformation.



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Caption: General workflow for the synthesis of **(S)-2-Amino-3-cyclohexylpropan-1-ol**.



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Caption: Key chemical transformation from amino acid to amino alcohol.

## Safety Information

The hydrochloride salt of **(S)-2-amino-3-cyclohexylpropan-1-ol** is classified with the following hazards:

- GHS Pictogram: GHS07 (Exclamation mark)[5]
- Signal Word: Warning[5]
- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
- Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be performed in a well-ventilated fume hood.

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